molecular formula C22H32N2O2 B3885478 ({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine

({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine

Cat. No.: B3885478
M. Wt: 356.5 g/mol
InChI Key: SYCUHCQTENFQLP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the methoxyphenyl and furfuryl groups suggest that this compound could have interesting chemical properties, as these groups are often involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various substituents. The exact methods would depend on the desired stereochemistry and the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The piperidine ring, for example, is often involved in nucleophilic substitution reactions . The methoxyphenyl and furfuryl groups could also participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the piperidine ring could potentially make the compound a base . The methoxy and furfuryl groups could also influence the compound’s solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Properties

IUPAC Name

1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-18-10-11-21(26-18)17-23(2)15-19-7-6-13-24(16-19)14-12-20-8-4-5-9-22(20)25-3/h4-5,8-11,19H,6-7,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCUHCQTENFQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)CC2CCCN(C2)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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